molecular formula C26H19N3O3S2 B11520429 N-[(5Z)-5-(1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide

N-[(5Z)-5-(1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide

Cat. No.: B11520429
M. Wt: 485.6 g/mol
InChI Key: BOONXUQFERZUGR-DQRAZIAOSA-N
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Description

N-[(5Z)-5-(1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide is a complex organic compound that features a unique combination of indole, thiazolidine, and benzamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5Z)-5-(1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 1-benzyl-2-oxo-1,2-dihydro-3H-indole-3-carbaldehyde with thiosemicarbazide to form the thiazolidine ring. This intermediate is then reacted with 2-methylbenzoyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of automated reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

N-[(5Z)-5-(1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a more saturated analog of the original compound.

Scientific Research Applications

N-[(5Z)-5-(1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a model compound in studies of reaction mechanisms.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: While its industrial applications are limited, the compound may be used in the development of specialized materials or as a catalyst in certain chemical processes.

Mechanism of Action

The mechanism of action of N-[(5Z)-5-(1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to changes in cellular signaling pathways. For example, it might inhibit cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest and potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-benzyl-2-oxo-1,2-dihydro-3H-indole-3-carbaldehyde
  • Thiosemicarbazide
  • 2-methylbenzoyl chloride

Uniqueness

N-[(5Z)-5-(1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide is unique due to its combination of indole, thiazolidine, and benzamide moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C26H19N3O3S2

Molecular Weight

485.6 g/mol

IUPAC Name

N-[(5Z)-5-(1-benzyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-methylbenzamide

InChI

InChI=1S/C26H19N3O3S2/c1-16-9-5-6-12-18(16)23(30)27-29-25(32)22(34-26(29)33)21-19-13-7-8-14-20(19)28(24(21)31)15-17-10-3-2-4-11-17/h2-14H,15H2,1H3,(H,27,30)/b22-21-

InChI Key

BOONXUQFERZUGR-DQRAZIAOSA-N

Isomeric SMILES

CC1=CC=CC=C1C(=O)NN2C(=O)/C(=C/3\C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5)/SC2=S

Canonical SMILES

CC1=CC=CC=C1C(=O)NN2C(=O)C(=C3C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5)SC2=S

Origin of Product

United States

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